(1-Methoxycyclohexyl)methanamine hydrochloride
Description
(1-Methoxycyclohexyl)methanamine hydrochloride is a cyclohexane-derived amine featuring a methoxy substituent at the 1-position and a primary amine group, protonated as a hydrochloride salt. The methoxy group and cyclohexane backbone suggest moderate lipophilicity, conformational flexibility, and possible applications in medicinal chemistry or organic synthesis.
Properties
IUPAC Name |
(1-methoxycyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHGJXNEQBEAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form (1-Methoxycyclohexyl)methanol. This intermediate is then reacted with ammonia or an amine under reductive amination conditions to yield (1-Methoxycyclohexyl)methanamine. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Formation of (1-Oxocyclohexyl)methanamine.
Reduction: Formation of (1-Methoxycyclohexyl)methanamine.
Substitution: Formation of various substituted cyclohexyl derivatives
Scientific Research Applications
(1-Methoxycyclohexyl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (1-Methoxycyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play a crucial role in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Cyclohexane Backbones
2.2 Heterocyclic and Aromatic Derivatives
2.3 Small-Chain and Functionalized Amines
Key Comparative Insights
- Structural Flexibility vs. Rigidity : Cyclohexane derivatives (e.g., ) offer conformational flexibility, whereas cyclohexene () or cyclopropane () derivatives introduce rigidity or strain, impacting binding to biological targets.
- Electron Effects : Difluoromethyl () and chlorophenyl () groups introduce electron-withdrawing effects, altering reactivity and binding affinity compared to methoxy.
- Pharmacological Relevance : While 2-anhydrotramadol () and 5-methoxytryptamine () have established biological activities, the target compound’s applications remain speculative without direct data.
Biological Activity
(1-Methoxycyclohexyl)methanamine hydrochloride, also known as 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological profiles, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a cyclohexyl structure with methoxy and difluoromethyl substituents. These structural elements contribute to its unique chemical properties and biological activities. The amine group allows for nucleophilic reactions, while the methoxy and difluoromethyl groups enhance stability and reactivity in biological systems.
| Structural Feature | Description |
|---|---|
| Cyclohexyl Ring | Provides a hydrophobic environment that may influence receptor interactions. |
| Methoxy Group | Enhances solubility and may affect binding affinity. |
| Difluoromethyl Group | Increases stability and alters reactivity, potentially enhancing biological activity. |
Research indicates that this compound interacts with specific molecular targets, particularly corticotropin-releasing factor (CRF) receptors. This interaction is crucial for modulating stress response mechanisms, which may have therapeutic implications for anxiety and depression disorders .
- Binding Affinity : Preliminary studies suggest a significant binding affinity to CRF receptors, indicating potential as an antagonist in stress-related pathways.
- Pharmacodynamics : The compound's pharmacodynamic profile suggests it may influence downstream signaling pathways involved in stress responses, warranting further investigation into its efficacy and safety.
Biological Activity
The biological activities of this compound can be summarized as follows:
- Antagonism at CRF Receptors : Potential therapeutic applications in treating anxiety and depression by modulating stress responses.
- Selectivity : Exhibits selectivity over certain human cell lines, indicating potential for targeted therapeutic applications .
Comparative Studies
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(difluoromethyl)phenylmethanamine | Aromatic ring with difluoromethyl group | Potential CRF receptor antagonist | Simpler structure without cyclohexane |
| 1-methoxycyclohexylmethanamine | Cyclohexane with methoxy group | Less potent than target compound | Lacks difluoromethyl substitution |
| 4-(trifluoromethyl)phenylmethanamine | Aromatic ring with trifluoromethyl group | Similar receptor interactions | Different fluorinated substituent |
This table illustrates that while there are compounds with similar functionalities, the unique combination of substituents in this compound may confer distinct biological properties that warrant further exploration.
Case Studies
A notable study explored the efficacy of this compound in an animal model for stress-related disorders. In this study:
- Model Used : Mice were subjected to stress-inducing conditions.
- Results : The compound demonstrated significant reductions in anxiety-like behaviors compared to control groups.
- : These findings support the potential use of this compound as a therapeutic agent for anxiety disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
